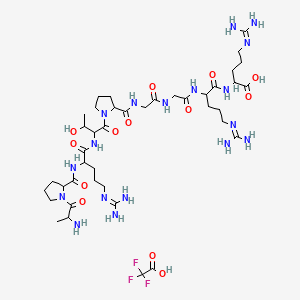

H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH ist ein synthetisches Peptid, das aus den Aminosäuren Alanin, Prolin, Arginin, Threonin, Glycin und Arginin besteht. Dieses Peptid wird häufig in der biochemischen Forschung als Substrat für spezifische Kinasen verwendet, wie z. B. die Meiose-aktivierte Myelin-BasissProtein-Kinase (p44mpk) und die Mitogen-aktivierte Protein-Kinase (MAPK) .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von this compound erfolgt in der Regel mittels Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die schrittweise Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

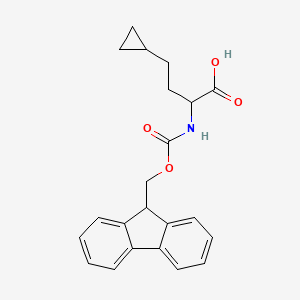

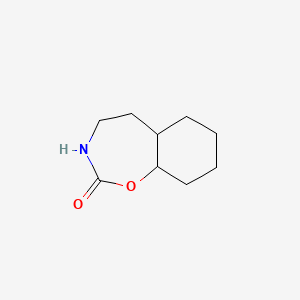

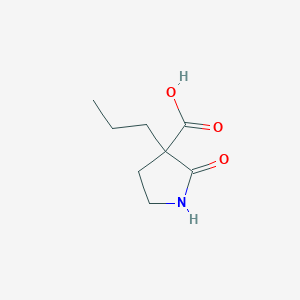

Kupplung: Jede Aminosäure wird unter Verwendung von Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) an das harzgebundene Peptid gekoppelt.

Entschützung: Die Schutzgruppen an den Aminosäuren werden unter Verwendung von Trifluoressigsäure (TFA) entfernt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Peptiden wie this compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer und fortschrittliche Reinigungstechniken werden eingesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Peptid kann mit Reagenzien wie Wasserstoffperoxid oder Ameisensäure oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Dithiothreitol (DTT) oder Tris(2-Carboxyethyl)phosphin (TCEP) durchgeführt werden.

Substitution: Aminosäurereste im Peptid können unter Verwendung von site-directed Mutagenes-Techniken substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Ameisensäure.

Reduktion: Dithiothreitol (DTT), Tris(2-Carboxyethyl)phosphin (TCEP).

Substitution: Reagenzien für die site-directed Mutagenese.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung von Disulfidbrücken führen, während die Reduktion diese Brücken aufbrechen kann .

Wissenschaftliche Forschungsanwendungen

H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Molekularbiologie: Wird in Studien verwendet, die sich mit Protein-Protein-Interaktionen und Signaltransduktionswegen befassen.

Industrie: Wird bei der Entwicklung von diagnostischen Assays und therapeutischen Peptiden eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beruht auf seiner Rolle als Substrat für spezifische Kinasen. Wenn das Peptid durch Kinasen wie p44mpk und MAPK phosphoryliert wird, unterliegt es Konformationsänderungen, die seine Interaktion mit anderen Proteinen und zellulären Komponenten beeinflussen können. Dieses Phosphorylierungsereignis ist entscheidend für die Untersuchung von Signaltransduktionswegen und Enzymkinetik .

Wirkmechanismus

The mechanism of action of H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH involves its role as a substrate for specific kinases. When phosphorylated by kinases like p44mpk and MAPK, the peptide undergoes conformational changes that can affect its interaction with other proteins and cellular components. This phosphorylation event is crucial for studying signal transduction pathways and enzyme kinetics .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

H-Gly-Arg-Ala-Asp-Ser-Pro-OH: Ein weiteres synthetisches Peptid, das als Kontrolle in Studien zu Fibronectin-Inhibitoren verwendet wird.

H-Gly-Arg-Ala-Asp-Ser-Pro-OH: Wird in verschiedenen biochemischen Assays verwendet.

Eindeutigkeit

H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH ist aufgrund seiner spezifischen Aminosäuresequenz einzigartig, was es zu einem idealen Substrat für Kinasen wie p44mpk und MAPK macht. Diese Spezifität ermöglicht es Forschern, präzise Phosphorylierungsereignisse und ihre Auswirkungen auf zelluläre Prozesse zu untersuchen .

Eigenschaften

IUPAC Name |

2-[[2-[[2-[[2-[[1-[2-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70N18O11.C2HF3O2/c1-20(40)34(65)56-16-7-12-26(56)33(64)53-23(9-4-14-48-38(43)44)31(62)55-29(21(2)58)35(66)57-17-6-11-25(57)32(63)51-18-27(59)50-19-28(60)52-22(8-3-13-47-37(41)42)30(61)54-24(36(67)68)10-5-15-49-39(45)46;3-2(4,5)1(6)7/h20-26,29,58H,3-19,40H2,1-2H3,(H,50,59)(H,51,63)(H,52,60)(H,53,64)(H,54,61)(H,55,62)(H,67,68)(H4,41,42,47)(H4,43,44,48)(H4,45,46,49);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKVFUUXPSSWNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(C)N)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H71F3N18O13 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1081.1 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Hydroxymethyl)piperidin-2-yl]methanol](/img/structure/B12309196.png)

![rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride, cis](/img/structure/B12309242.png)

![rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B12309252.png)

![5-{[2-(1H-indol-3-yl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B12309259.png)